2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol 2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol 2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol is a natural product found in Brassica, Catharanthus roseus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 13114-27-7
VCID: VC0192698
InChI: InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)
SMILES: CC(=CCNC1=NC=NC2=C1NC=N2)CO
Molecular Formula: C10H13N5O
Molecular Weight: 219.24

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol

CAS No.: 13114-27-7

Cat. No.: VC0192698

Molecular Formula: C10H13N5O

Molecular Weight: 219.24

* For research use only. Not for human or veterinary use.

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol - 13114-27-7

Specification

CAS No. 13114-27-7
Molecular Formula C10H13N5O
Molecular Weight 219.24
IUPAC Name 2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol
Standard InChI InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)
SMILES CC(=CCNC1=NC=NC2=C1NC=N2)CO

Introduction

PropertyValueSource
CAS Number13114-27-7
Molecular FormulaC10H13N5O
Molecular Weight219.24 g/mol
IUPAC Name2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol
XLogP31.4
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4
Topological Polar Surface Area86.7 Ų
HPLC Purity of Synthesized Compound99.5% (with 0.15% trans-zeatin)

The compound's polarity and hydrogen bonding capabilities are important factors in its interaction with cellular components and receptors in plant tissues. The moderate lipophilicity (XLogP3 of 1.4) suggests a balance between water solubility and membrane permeability, which is consistent with its role as a signaling molecule in plants.

While the search results don't provide specific information on melting point, one source mentions that cis-zeatin has been characterized by melting point analysis, suggesting that it exists as a solid at room temperature .

Historical Context

The historical context of 2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol or cis-zeatin is tied to the broader history of cytokinin discovery and research. While the search results don't provide explicit information about when cis-zeatin was first discovered or isolated, we can infer from the information that it has been a subject of study for several decades.

The development of synthetic methods for producing cis-zeatin has evolved over time. Earlier approaches appear to have had limitations in terms of yield and stereoselectivity. For instance, the method developed by Tolman, as mentioned in the search results, provided a three-step synthesis with separation by column chromatography, but with a total yield of only about 10% . This led to the development of improved synthesis methods, such as the one described by J. Hanuš, which offered a more convenient synthesis of the Z-form precursor .

More recent research, as indicated by publication dates in the search results (up to 2025), suggests ongoing interest in this compound, particularly in understanding its role in plant growth regulation and developing more efficient methods for its synthesis .

Occurrence and Natural Distribution

Microbial Sources

Biological Role and Function

Role as a Plant Hormone

2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol, commonly known as cis-zeatin, is a plant growth regulator belonging to the cytokinin class of plant hormones. Cytokinins are crucial for plant development, influencing several key physiological processes. As noted in the search results, cis-zeatin plays vital roles in:

The importance of cis-zeatin as a plant hormone is underscored by its natural occurrence in various plant species and the ongoing research interest in its synthesis and applications in agriculture and biotechnology.

Physiological Effects

  • Promotion of cell growth and differentiation: This is highlighted as a particularly significant role of cis-zeatin in plant biology.

  • Environmental stress resistance: The search results mention that cytokinins like cis-zeatin are used to enhance plant resistance to environmental stresses.

  • Crop yield improvement: Applications in agriculture suggest that the compound can positively influence crop productivity.

It's important to note that the specific physiological effects might vary depending on the plant species, developmental stage, and environmental conditions. The search results indicate that cis-zeatin has been studied for its applications in improving crop yields and enhancing plant stress resistance, suggesting that its physiological effects are beneficial for plant growth and survival in challenging conditions.

Synthesis and Production Methods

Chemical Synthesis Approaches

The search results describe several approaches for the chemical synthesis of 2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol (cis-zeatin). These methods are summarized in Table 2 below:

Table 2: Comparison of Synthesis Methods for 2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol

Synthesis MethodStarting MaterialKey IntermediateYieldStereoselectivityReference
Tolman's MethodNot specified in search results5(and 4)-methyl-3,6-dihydro-2H-1,2-oxazines~10% totalSeparation by column chromatography
Hanuš Method2-methyl-2-vinyloxirane (5)(Z)-1-acetoxy-3-methylbut-2-enylchloride (6)86% (for intermediate)Predominantly Z-isomer
Condensation MethodPurine derivatives and unsaturated alcoholsNot specified in search resultsNot specifiedNot specified

A key step in the Hanuš synthesis involves the preparation of (Z)-4-amino-2-methylbut-2-en-1-ol (4a), which is then reacted with 6-chloropurine to generate cis-zeatin . The starting material for this synthesis is 2-methyl-2-vinyloxirane (5), which undergoes cleavage with acetyl chloride to produce predominantly (Z)-1-acetoxy-3-methylbut-2-enylchloride (6) along with another compound (7) in a ratio of 3:2 and with a yield of 86% .

Importantly, the synthesis described by Hanuš resulted in cis-zeatin with high purity (99.5%) and minimal contamination with the trans isomer (only 0.15%) , highlighting the effectiveness of this approach for producing stereochemically pure compound.

Industrial Production Methods

For industrial applications, factors such as cost-effectiveness, scalability, and environmental impact would be important considerations. The improved yield and stereoselectivity of the newer synthesis methods would be advantageous for industrial production compared to earlier approaches with lower yields.

Additionally, the search results mention that cis-zeatin can be isolated from natural sources, which could be another approach for production, though synthetic methods might be more practical for large-scale industrial production depending on the concentration of the compound in natural sources and the efficiency of extraction methods.

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